
MEK Inhibitor II
Overview
Description
MEK Inhibitor II, commonly identified as PD98059, is a selective inhibitor targeting the MAPK/ERK kinase (MEK) pathway. It specifically inhibits MEK1 and MEK2, upstream regulators of extracellular signal-regulated kinases (ERK1/2), which are critical for cell proliferation, survival, and differentiation . PD98059 exerts its effects by binding to the inactive form of MEK, preventing phosphorylation and activation of ERK1/2. Preclinical studies highlight its utility in suppressing abnormal vascular smooth muscle cell (VSMC) proliferation, a key factor in cardiovascular diseases, with efficacy comparable to resveratrol and other pathway-specific inhibitors . However, its pharmacological inhibition is concentration-dependent, and off-target effects, such as unintended Akt activation, have been observed in certain cellular contexts .
Preparation Methods
The synthetic routes for NSC-686549 involve the following steps:
Key Intermediate Formation: Starting from commercially available precursors, a key intermediate is synthesized.
Cyclization: The key intermediate undergoes cyclization to form the pyrrolidine-2,5-dione ring.
Chlorination: The naphthalene core is chlorinated to introduce the chlorine substituent.
Final Assembly: The chlorinated naphthalene and pyrrolidine-2,5-dione are combined to yield NSC-686549.
Industrial production methods typically involve large-scale synthesis using optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
NSC-686549 participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, potentially leading to the formation of new functional groups.
Reduction: Reduction processes may modify its chemical properties.
Substitution: Substitution reactions can occur at the chlorine position. Common reagents include oxidants (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).
Major products from these reactions include derivatives with altered functional groups or stereochemistry.
Scientific Research Applications
Clinical Applications
- Cancer Treatment :
- Acute Myeloid Leukemia (AML) : Clinical trials have demonstrated that the oral MEK inhibitor Selumetinib can induce growth arrest in AML cells, particularly those with constitutive ERK activation . A Phase II study showed promising response rates in patients with relapsed or refractory AML.
- Melanoma : The combination of BRAF inhibitors with MEK inhibitors like Trametinib has shown improved clinical outcomes in BRAF-mutant melanoma patients. Studies indicate that this dual inhibition strategy significantly enhances response rates and prolongs progression-free survival compared to monotherapy .
- Other Solid Tumors : MEK inhibitors are being investigated in various cancers, including pancreatic cancer and non-small cell lung cancer (NSCLC), often in combination with other agents to overcome resistance mechanisms .
Resistance Mechanisms
Despite their efficacy, resistance to MEK inhibitors remains a significant challenge. Mechanisms of resistance include:
- Reactivation of the ERK Pathway : Tumor cells may develop alternative signaling pathways that bypass MEK inhibition, leading to continued cell proliferation despite treatment .
- Combination Therapies : Research is ongoing into combining MEK inhibitors with other therapeutic agents (e.g., BCL-xL inhibitors) to enhance apoptosis in resistant tumor cells .
Case Studies and Clinical Trials
Mechanism of Action
NSC-686549 primarily targets MEK (MAPK/ERK kinase), a dual specificity protein kinase. Upon ligand binding (e.g., growth factors), RAS activation initiates the MAP kinase pathway. NSC-686549 inhibits MEK, disrupting downstream signaling and affecting cell behavior .
Comparison with Similar Compounds
Comparative Analysis with Similar MEK Inhibitors
Selectivity and Isoform Inhibition
MEK inhibitors vary significantly in isoform specificity and potency:
- PD98059 (MEK Inhibitor II) : Primarily inhibits MEK1/2 but shows weaker activity against MEK5 (8–15-fold lower inhibition compared to MEK1/2) .
- Trametinib: A second-generation MEK1/2 inhibitor with higher potency (IC50 ~2 nM) and clinical relevance in BRAF-mutant cancers, including melanoma and NSCLC .
- Binimetinib: Oral MEK1/2 inhibitor with robust activity in NRAS-mutant melanoma and KRAS-driven cancers, currently in phase III trials .
- VS-6766 : Dual RAF/MEK inhibitor showing promise in KRAS-mutant NSCLC when combined with FAK inhibitors (e.g., defactinib) .
Table 1: Key Parameters of MEK Inhibitors
*Estimated from cellular assays; exact IC50 varies by model .
Efficacy in Preclinical and Clinical Settings
- Trametinib: Superior clinical activity in BRAF-mutant melanoma (COMBI-v trial: median PFS 11.4 months) and synergy with BRAF inhibitors to delay resistance .
- Binimetinib: Improved survival in NRAS-mutant melanoma (NEMO trial: median OS 2.8 months vs. 1.5 months for chemotherapy) .
- Combination Therapies :
Resistance and Toxicity Profiles
- Resistance Mechanisms :
- Toxicity: PD98059: Limited data; off-target effects observed in vitro . Trametinib: Rash, diarrhea, and cardiac toxicity in 15–30% of patients . Selumetinib: Ocular toxicity and fatigue in phase II trials .
Biological Activity
MEK (Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase Kinase) inhibitors, particularly MEK Inhibitor II, play a crucial role in cancer therapy by targeting the MAPK (Mitogen-Activated Protein Kinase) signaling pathway. This pathway is essential for various cellular processes, including proliferation, differentiation, and survival. MEK inhibitors have gained attention due to their ability to selectively inhibit MEK1 and MEK2, which are pivotal in transmitting signals from growth factor receptors to the nucleus.
Inhibition of MAPK Pathway:
this compound functions by blocking the phosphorylation and activation of ERK (Extracellular Signal-Regulated Kinase), a downstream effector in the MAPK pathway. This inhibition prevents the transduction of growth signals that can lead to uncontrolled cell proliferation in cancer cells .
Structural Characteristics:
MEK inhibitors are designed to bind to the inactive conformation of MEK (DFG-out conformation), effectively preventing its activation. This selective binding minimizes off-target effects and enhances therapeutic efficacy .
Clinical Studies
-
Phase II Study on Binimetinib:
A significant study investigated the efficacy of binimetinib, a MEK inhibitor, in patients with NRAS- and BRAF-mutated melanoma. The study reported a decrease in phosphorylated ERK (pERK) levels post-treatment, indicating effective MAPK pathway inhibition. However, no direct correlation was found between pERK reduction and clinical outcomes . -
Combination Therapy:
Research has shown that combining MEK inhibitors with BRAF inhibitors enhances therapeutic outcomes in BRAF-mutant melanoma. This combination not only improves survival rates but also helps prevent resistance mechanisms that often arise with monotherapy .
Case Studies
-
Case Study 1: Low-Grade Serous Carcinoma
In a single-arm phase II study, selumetinib demonstrated significant efficacy in recurrent low-grade serous carcinoma of the ovary or peritoneum. The results highlighted the potential of MEK inhibition in targeting specific cancer types with upregulated MEK activity . -
Case Study 2: Non-Small Cell Lung Cancer (NSCLC)
A study focusing on NSCLC patients with BRAF mutations indicated that treatment with MEK inhibitors resulted in reduced tumor growth and improved patient outcomes compared to traditional therapies .
Table 1: Summary of Clinical Trials Involving MEK Inhibitors
Table 2: Biomarkers Associated with MEK Inhibition
Q & A
Basic Research Questions
Q. What experimental models are most appropriate for studying MEK Inhibitor II in BRAF-mutated cancers?
Methodological Guidance:
- Use cell line panels like the GSK and CCLE datasets, which include transcriptomic and pharmacogenomic profiles of >300 cancer lineages. These panels enable robust statistical analysis of mutation-dependent drug responses (e.g., NRAS-mutant cells showed AHR gene expression linked to MEK inhibitor sensitivity) .
- Prefer in vivo models (e.g., subcutaneous xenografts in nude mice) for assessing tumor growth inhibition and apoptosis biomarkers (e.g., cleaved caspase-3, β-catenin modulation) .
- Validate findings using patient-derived xenografts (PDX) or 3D organoid cultures to recapitulate tumor microenvironment interactions.
Q. What are standardized assays for evaluating this compound efficacy in vitro?
Methodological Guidance:
- Cell Viability: Perform trypan blue exclusion assays to quantify cell death post-treatment (e.g., 1 μM this compound for 24 hours) .
- Clonogenic Survival: Use colony-forming assays (1 × 10² cells/well) to assess long-term proliferative inhibition .
- Pathway Inhibition: Western blotting for phosphorylated ERK (p-ERK) and downstream targets (e.g., BIM, Bcl-2) to confirm MAPK pathway suppression .
Q. How do BRAF mutation subtypes (V600E vs. V600K) influence this compound response?
Methodological Guidance:
- Stratify preclinical models by mutation subtype using Sanger sequencing or digital PCR.
- Reference phase 3 trials (e.g., METRIC trial) showing median progression-free survival (PFS) of 4.8 months in V600E/K-mutated melanoma vs. 1.5 months with chemotherapy .
- Analyze RNA-Seq data to identify mutation-specific transcriptomic signatures affecting drug sensitivity .
Advanced Research Questions
Q. How can combination therapies overcome resistance to this compound in KRAS/PIK3CA-mutant cancers?
Methodological Guidance:
- Dual Pathway Inhibition: Co-administer PI3K inhibitors (e.g., GDC-0941) with this compound. Intermittent dosing (e.g., 48-hour washout periods) reduces toxicity while maintaining efficacy via sustained apoptosis (e.g., Bcl-2 family modulation) .
- β-Catenin Targeting: In colon cancer models, combine MEK inhibitors with β-catenin modulators (e.g., siRNA or small molecules) to reverse resistance. Validate using immunohistochemistry (IHC) for β-catenin in tumor samples .
- Network Meta-Analysis: Compare PFS and overall survival (OS) across trials (e.g., HR: 0.58 for BRAF/MEK combo vs. BRAF monotherapy) to optimize dosing schedules .
Q. How to reconcile contradictory efficacy data between this compound trials in different cancer lineages?
Methodological Guidance:
- Conduct random-effects network meta-analyses to integrate data from 16+ trials (n=5,976 patients). Adjust for variables like mutation prevalence (e.g., BRAF mutations in 64.45% of cases) and lineage-specific signaling crosstalk (e.g., ovarian cancer vs. melanoma) .
- Use RNA-Seq-based subtyping (e.g., T-cell-inflamed 18-gene signature) to identify immune-microenvironment factors affecting response heterogeneity .
- Reference phase 3 trials (e.g., BRIM-3) highlighting OS rates (84% at 6 months for vemurafenib vs. 64% for dacarbazine) to contextualize lineage-specific outcomes .
Q. What biomarkers predict acquired resistance to this compound in preclinical models?
Methodological Guidance:
- Proteomic Profiling: Use LC-MS/MS to identify resistance-associated proteins (e.g., β-catenin upregulation in SW620 cells) .
- Single-Cell RNA Sequencing: Resolve intratumoral heterogeneity in MAPK/ERK pathway activation post-treatment .
- Functional Screens: CRISPR-Cas9 libraries to pinpoint genes (e.g., AHR, PD-L1) whose knockout restores sensitivity .
Q. Methodological Considerations for Data Analysis
Properties
IUPAC Name |
1-(3-chloro-1,4-dioxonaphthalen-2-yl)pyrrolidine-2,5-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClNO4/c15-11-12(16-9(17)5-6-10(16)18)14(20)8-4-2-1-3-7(8)13(11)19/h1-4H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYQSWJNGTWVFOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=C(C(=O)C3=CC=CC=C3C2=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40327788 | |
Record name | MEK Inhibitor II | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40327788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
623163-52-0 | |
Record name | MEK Inhibitor II | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40327788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.